3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole, also known as Fluconazole, is a triazole antifungal agent used in the treatment of various fungal infections. It is a synthetic compound that is structurally related to other azole antifungals. Fluconazole is a potent inhibitor of fungal cytochrome P450-dependent enzymes, which are responsible for the synthesis of ergosterol, an essential component of fungal cell membranes.
Mechanism of Action
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane function and the eventual death of the fungal cell. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is a potent inhibitor of fungal cytochrome P450-dependent enzymes, which are responsible for the synthesis of ergosterol.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a number of biochemical and physiological effects, including the inhibition of fungal cell membrane synthesis, the disruption of fungal cell membrane function, and the eventual death of the fungal cell. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has also been shown to have immunomodulatory effects, including the stimulation of cytokine production and the enhancement of phagocytic activity.
Advantages and Limitations for Lab Experiments
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a number of advantages for lab experiments, including its potent antifungal activity, its ability to inhibit cytochrome P450-dependent enzymes, and its wide range of scientific research applications. However, 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole also has some limitations, including its potential for drug resistance development in fungi and its potential for toxicity in high doses.
Future Directions
There are a number of future directions for research on 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole, including the investigation of its potential for use in combination therapy with other antifungal agents, the development of new 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole derivatives with improved pharmacological properties, and the investigation of its potential for use in the treatment of other types of infections, such as bacterial and viral infections. Additionally, further research is needed to elucidate the mechanisms of drug resistance development in fungi and to develop strategies to prevent or overcome drug resistance.
Scientific Research Applications
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole has a wide range of scientific research applications, including the treatment of fungal infections in humans and animals, the study of fungal cell membrane synthesis, and the investigation of the role of cytochrome P450-dependent enzymes in fungal metabolism. 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazole is also used in the study of drug resistance mechanisms in fungi and the development of new antifungal agents.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-6-7-14(18)15(19)9-12)21-22-17(23)24-10-11-4-3-5-13(20)8-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKHTAVBHTQKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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